4-Amino-3'-chloro-biphenyl-3-carbonitrile
Description
4-Amino-3’-chloro-biphenyl-3-carbonitrile is an organic compound with the molecular formula C13H9ClN2. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of an amino group, a chloro substituent, and a carbonitrile group on the biphenyl structure makes this compound unique and of interest in various fields of research.
Properties
IUPAC Name |
2-amino-5-(3-chlorophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAGHPZBJVZKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’-chloro-biphenyl-3-carbonitrile typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of 4-Amino-3’-chloro-biphenyl-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3’-chloro-biphenyl-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Amino-3’-chloro-biphenyl-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-3’-chloro-biphenyl-3-carbonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and carbonitrile groups allows for diverse interactions with biological macromolecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-biphenyl-3-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-Amino-4’-chloro-biphenyl-3-carbonitrile: Positional isomer with different substitution pattern, leading to variations in chemical and biological properties.
4-Amino-3’-bromo-biphenyl-3-carbonitrile: Contains a bromo substituent instead of chloro, which can influence its reactivity and interactions.
Uniqueness
4-Amino-3’-chloro-biphenyl-3-carbonitrile is unique due to the specific combination of functional groups and their positions on the biphenyl structure. This unique arrangement allows for distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
